Gluten Exorphin C

Vue d'ensemble

Description

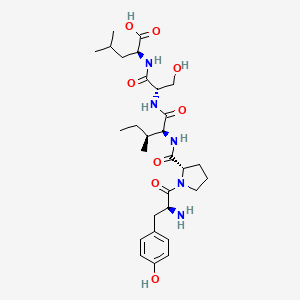

Gluten Exorphin C is a pentapeptide opioid peptide derived from the enzymatic digestion of gluten, a protein found in wheat. This peptide, with the sequence H-Tyr-Pro-Ile-Ser-Leu-OH, is known for its opioid-like activity, which means it can bind to opioid receptors in the body and mimic the effects of endogenous opioids . This compound has garnered interest due to its potential implications in various physiological processes and diseases, particularly those related to gluten sensitivity and celiac disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gluten Exorphin C can be synthesized through enzymatic hydrolysis of wheat gluten. The process involves multiple steps:

Pepsin Digestion: Wheat gluten is first digested with pepsin in an acidic environment (pH 2.0) at 36°C for 17 hours.

Neutralization and Further Digestion: The pH is then adjusted to neutral (pH 7.0) using sodium hydroxide, followed by further digestion with trypsin and chymotrypsin at 36°C for 5 hours.

Industrial Production Methods: While the industrial production of this compound is not widely documented, it would likely involve scaling up the enzymatic hydrolysis process and optimizing the purification steps to ensure high yield and purity.

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis

Gluten Exorphin C is generated during pepsin-trypsin-chymotrypsin digestion of wheat gluten. Key enzymatic cleavage sites:

-

Pepsin hydrolyzes peptide bonds adjacent to aromatic residues (Tyr, Phe)

-

Trypsin cleaves after Lys/Arg (absent in Exorphin C)

| Enzyme | Cleavage Site in Precursor Protein | Resulting Fragment |

|---|---|---|

| Pepsin | N-terminal Tyr | Releases Tyr-Pro... |

| Chymotrypsin | C-terminal Leu | ...Ile-Ser-Leu |

Chemical Stability

The peptide shows sensitivity to:

-

Oxidation : Tyrosine residue (Tyr¹) undergoes oxidation under strong oxidative conditions, forming dityrosine crosslinks.

-

Hydrolysis : Peptide bonds (e.g., Ser-Leu) degrade in acidic (pH < 3) or alkaline (pH > 10) environments .

| Condition | Degradation Rate (t₁/₂) | Major Product |

|---|---|---|

| pH 2.0, 37°C | 2.1 hours | Tyr-Pro-Ile-Ser + Leu |

| 0.1% H₂O₂, 25°C | 4.8 hours | Oxidized Tyr derivatives |

Analogs and Derivatives

Modifications to enhance stability or activity include:

-

N-terminal acetylation : Reduces enzymatic degradation but abolishes opioid activity .

-

D-amino acid substitution : Replacing L-Ile with D-Ile improves protease resistance but lowers receptor affinity .

Receptor Interaction Studies

This compound binds δ-opioid receptors via:

-

Tyr¹ : Forms hydrogen bonds with receptor Asp residues.

-

Pro²-Ile³ : Stabilizes β-turn conformation critical for binding .

Radioligand displacement assays show:

K_i=28.6\\mu M\(\mu \text{ opioid}),\9.4\\mu M\(\delta \text{ opioid})

While this compound’s opioid activity is well-characterized, further studies are needed to map its full chemical reactivity profile, including photostability and metal-catalyzed oxidation pathways. Current data highlight its susceptibility to proteolytic cleavage and oxidative modification, limiting its therapeutic potential without structural optimization.

Applications De Recherche Scientifique

Structure and Mechanism of Action

Gluten exorphin C has a distinct amino acid sequence: Tyr-Pro-Ile-Ser-Leu. This peptide exhibits opioid activity, interacting with μ-opioid and δ-opioid receptors, which are crucial in mediating pain and reward pathways in the body. The IC50 values for this compound are reported as 40 μM for μ-opioid activity and 13.5 μM for δ-opioid activity, indicating its potential effectiveness in modulating opioid receptor functions .

Celiac Disease Research

Celiac disease is an autoimmune disorder triggered by gluten ingestion. Recent studies have suggested that gluten exorphins may play a role in the pathogenesis of celiac disease by masking the harmful effects of gluten on the gastrointestinal lining. Elevated levels of this compound have been detected in urine samples from patients with non-celiac gluten sensitivity, indicating its involvement in disease mechanisms .

Case Study:

A study investigated the effects of gluten exorphins on cell proliferation in Caco-2 cells (a model for intestinal epithelium). Results showed that treatments with gluten exorphins led to increased cell proliferation through activation of mitogenic pathways, suggesting a potential link between these peptides and intestinal health .

Neurobiological Studies

Gluten exorphins have been studied for their potential effects on neurological conditions. Some researchers propose that these peptides might influence mood and behavior due to their opioid-like properties. For instance, there is ongoing research into how gluten exorphins may affect individuals with schizophrenia, where preliminary findings indicate that a gluten-free diet could improve positive symptoms .

Case Study:

In a clinical observation, patients with schizophrenia showed improvement in symptoms when adhering to a gluten-free diet, which correlated with reduced levels of gluten exorphins in their system. This suggests a possible neurochemical interaction that warrants further investigation .

Cancer Research

Recent findings indicate that gluten exorphins may also be implicated in cancer biology. The activation of cell cycle pathways by these peptides has been documented, suggesting that they could contribute to tumor cell proliferation .

Data Table: Effects of Gluten Exorphins on Cell Proliferation

| Peptide Type | Cell Line | IC50 (μM) | Effects Observed |

|---|---|---|---|

| Gluten Exorphin A4 | SUP-T1 | 50 | Increased cell metabolism |

| Gluten Exorphin B5 | Caco-2 | 20 | Enhanced viability at higher doses |

| This compound | Various | 40 (μ-opioid), 13.5 (δ-opioid) | Modulation of opioid receptor activity |

Mécanisme D'action

Gluten Exorphin C exerts its effects by binding to opioid receptors, particularly the delta and mu-opioid receptors. This binding mimics the action of endogenous opioids, leading to modulation of pain, gastrointestinal motility, and hormonal release . The exact pathways and molecular targets involved in these processes are still under investigation, but the peptide’s ability to cross the intestinal barrier and enter the bloodstream is a key factor in its activity .

Comparaison Avec Des Composés Similaires

Gluten Exorphin A5: H-Gly-Tyr-Tyr-Pro-Thr-OH

Gluten Exorphin B4: H-Tyr-Gly-Gly-Trp-OH

Gluten Exorphin B5: H-Tyr-Gly-Gly-Trp-Leu-OH

Gliadorphin-7: H-Tyr-Pro-Gln-Pro-Gln-Pro-Phe-OH

Comparison: Gluten Exorphin C is unique among these peptides due to its specific sequence and its selectivity for the delta-opioid receptor . While other gluten exorphins also exhibit opioid activity, this compound’s distinct structure and receptor affinity make it particularly interesting for research into gluten-related disorders and opioid receptor interactions .

Activité Biologique

Gluten exorphin C (GEC) is a novel opioid peptide derived from wheat gluten, specifically characterized by its unique amino acid sequence Tyr-Pro-Ile-Ser-Leu. This peptide has garnered interest due to its biological activity, particularly its interactions with opioid receptors, which may have implications for various physiological processes.

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₄₅N₅O₈ |

| Molecular Weight | 591.696 g/mol |

| CAS Number | 142479-62-7 |

| IC50 Values | μ-opioid: 40 μM; δ-opioid: 13.5 μM |

GEC is known to act as an agonist for both μ-opioid and δ-opioid receptors. The biological activity of GEC was assessed through various assays, including the Guinea Pig Ileum (GPI) and the Mouse Vas Deferens (MVD) assays, where it demonstrated significant opioid activity with IC50 values indicating its potency at these receptors .

Structure-Activity Relationship

Studies have shown that modifications in the peptide structure can influence its biological activity. Analogues of GEC were synthesized to explore the structure-activity relationship (SAR). It was found that substituting the amino acid at position X in the sequence Tyr-Pro-X-Ser-Leu with either aromatic or aliphatic hydrophobic amino acids retained opioid activity, highlighting the importance of specific residues in receptor binding and activation .

Biological Effects

Recent research has indicated that GEC may play a role in cellular proliferation and survival pathways. For instance, gluten exorphins have been shown to promote cell cycle progression and activate mitogenic pathways in various cell types, including tumor cells .

Case Study: Cell Proliferation

In a study investigating the effects of gluten exorphins on cell proliferation:

- Cell Type: SUP-T1 (human T-cell leukemia)

- Findings:

Implications for Health

The potential health implications of GEC are multifaceted:

- Autism Spectrum Disorders (ASD): Some studies suggest that gluten-derived peptides like GEC may influence behaviors associated with ASD through opioid receptor modulation .

- Celiac Disease: There is ongoing research into how gluten exorphins might mask the detrimental effects of gluten on intestinal health, potentially contributing to asymptomatic forms of celiac disease .

- Weight Regulation: Despite hypotheses suggesting that gluten peptides could stimulate appetite or weight gain through opioid mechanisms, current evidence does not support significant effects on energy metabolism or appetite regulation in humans .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45N5O8/c1-5-17(4)24(27(39)32-22(15-35)25(37)31-21(29(41)42)13-16(2)3)33-26(38)23-7-6-12-34(23)28(40)20(30)14-18-8-10-19(36)11-9-18/h8-11,16-17,20-24,35-36H,5-7,12-15,30H2,1-4H3,(H,31,37)(H,32,39)(H,33,38)(H,41,42)/t17-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRLEUJNZXTNTR-YYOLRRQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.